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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

Get Quote

Molecular Structure: The Central Role of
Tautomerism
A critical feature of 4-bromo-2-hydroxy-3-nitropyridine is its existence as a pair of tautomers:

the hydroxy form (4-bromo-2-hydroxy-3-nitropyridine) and the pyridone form (4-bromo-3-

nitro-1H-pyridin-2-one). This equilibrium is a well-documented phenomenon in 2-

hydroxypyridine systems.[1][2][3] The position of this equilibrium is highly sensitive to the

molecule's environment. In polar solvents like water and alcohols, the more polar 2-pyridone

tautomer is favored, as it is better stabilized by intermolecular hydrogen bonding.[2][3][4]

Conversely, non-polar solvents tend to favor the 2-hydroxypyridine form.[3]

In the solid state, the pyridone form is overwhelmingly the predominant, if not exclusive,

tautomer observed for substituted 2-hydroxypyridines.[3][5] This preference is driven by the

formation of stable hydrogen-bonded dimers or helical structures.[3] Although a specific crystal

structure for 4-bromo-2-hydroxy-3-nitropyridine is not publicly available, it is expertly

predicted to exist as the 4-bromo-3-nitro-1H-pyridin-2-one tautomer in its crystalline form.
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Caption: Tautomeric equilibrium of 4-bromo-2-hydroxy-3-nitropyridine.

Predicted Molecular Geometry
In the absence of experimental crystallographic data, the geometric parameters of the favored

pyridone tautomer can be estimated based on analogous substituted pyridine structures. The

pyridine ring is expected to be planar, with the nitro group likely twisted slightly out of the plane

of the ring.
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Parameter Predicted Value Rationale

C=O Bond Length ~1.24 Å
Typical for a cyclic amide

(pyridone) structure.

C-N (ring) Bond Lengths ~1.37 - 1.40 Å
Reflecting the aromatic

character of the pyridone ring.

C-Br Bond Length ~1.88 Å

Standard for a bromine atom

attached to an sp²-hybridized

carbon on an aromatic ring.

C-NO₂ Bond Length ~1.45 Å

Consistent with a nitro group

attached to an aromatic

system.

N-H Bond Length ~1.01 Å
Typical for an N-H bond in a

secondary amide.

O=C-N Bond Angle ~120°

Consistent with sp²

hybridization of the atoms

involved in the amide group.

C-C(Br)-C Bond Angle ~118°

The geometry around the

bromine-substituted carbon is

influenced by the steric bulk

and electronic effects of the

adjacent substituents.

Spectroscopic Characterization (Predicted)
The confirmation of the molecular structure of 4-bromo-2-hydroxy-3-nitropyridine relies on a

combination of spectroscopic techniques. The following data are predicted based on the

dominant 4-bromo-3-nitro-1H-pyridin-2-one tautomer.
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Technique Predicted Observations

¹H NMR

- H-6: A doublet around δ 8.0-8.3 ppm. This

proton is deshielded by the adjacent

electronegative nitrogen and the carbonyl

group.- H-5: A doublet around δ 6.8-7.1 ppm,

coupled to H-6.- N-H: A broad singlet between δ

11.0-13.0 ppm, characteristic of an amide

proton involved in hydrogen bonding.

¹³C NMR

- C-2 (C=O): ~160-165 ppm (carbonyl carbon).-

C-4 (C-Br): ~105-110 ppm (shielded by the

bromo group).- C-6: ~145-150 ppm.- C-3 (C-

NO₂): ~130-135 ppm.- C-5: ~115-120 ppm.

IR (cm⁻¹)

- ~3100-2900: N-H stretching (broad due to

hydrogen bonding).- ~1650-1680: Strong C=O

stretching (carbonyl of the pyridone).- ~1520-

1550 & ~1340-1360: Asymmetric and symmetric

N-O stretching of the nitro group.

Mass Spec.

- Molecular Ion (M⁺): A prominent peak at m/z

corresponding to C₅H₃BrN₂O₃. The spectrum

will show two peaks of nearly equal intensity for

the molecular ion, corresponding to the two

isotopes of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-bromo-2-hydroxy-3-nitropyridine can be adapted

from established procedures for related compounds.[6] A common route involves the nitration

of a commercially available precursor, 2-amino-5-bromopyridine, followed by hydrolysis.

2-Amino-5-bromopyridine Diazonium Salt Intermediate
(Not Isolated)

1. Fuming HNO₃, H₂SO₄

2. NaNO₂, H₂SO₄ (aq) 4-Bromo-2-hydroxy-3-nitropyridineH₂O, Heat
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Caption: Proposed synthetic workflow for 4-bromo-2-hydroxy-3-nitropyridine.

Experimental Protocol (Illustrative):

Nitration: To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, fuming nitric

acid is added dropwise at a controlled temperature (e.g., 60°C). The mixture is stirred for

several hours to ensure complete nitration.

Causality: The strong acidic medium is necessary to generate the highly electrophilic

nitronium ion (NO₂⁺) required for the electrophilic aromatic substitution on the pyridine

ring.

Diazotization: The reaction mixture is cooled and an aqueous solution of sodium nitrite

(NaNO₂) is added slowly to form the diazonium salt intermediate.

Causality: The amino group is converted into a diazonium group, which is an excellent

leaving group.

Hydrolysis: The solution containing the diazonium salt is gently heated. The diazonium group

is displaced by water, hydrolyzing to the hydroxyl group.

Causality: This step is a nucleophilic substitution where water acts as the nucleophile.

Isolation and Purification: The reaction mixture is poured into ice water, causing the product

to precipitate. The solid is collected by filtration, washed with water to remove residual acid,

and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Self-Validation: The purity of the final product should be confirmed by melting point

determination and the spectroscopic methods outlined in the previous section.

Chemical Reactivity
The reactivity of 4-bromo-2-hydroxy-3-nitropyridine is governed by its functional groups:

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 4-position is activated

towards nucleophilic substitution by the electron-withdrawing effects of the adjacent nitro
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group and the ring nitrogen.[7] This allows for the introduction of various nucleophiles (e.g.,

amines, alkoxides, thiols) at this position, making it a valuable handle for further molecular

elaboration.

Reactions at the Pyridone Core: The N-H group can be deprotonated by a suitable base and

subsequently alkylated or acylated. The carbonyl group can potentially undergo reactions

typical of amides, although its reactivity is modulated by the aromatic system.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using

standard reducing agents like SnCl₂ or catalytic hydrogenation.[7] This transformation opens

up another avenue for derivatization, such as the formation of fused heterocyclic systems.

Applications in Drug Discovery and Materials
Science
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous

approved drugs. The unique arrangement of functional groups in 4-bromo-2-hydroxy-3-
nitropyridine makes it an attractive starting material for generating libraries of compounds for

biological screening.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen

bonds within the ATP-binding site of the enzyme. The pyridone moiety of the title compound

can act as both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking the hinge-

binding motifs of known inhibitors. The bromo and nitro groups provide vectors for

diversification to explore structure-activity relationships. For instance, related 2-amino-4-

bromo-3-nitropyridine derivatives are precursors to potent inhibitors of Cyclin-Dependent

Kinase 9 (CDK9).[7]

Agrochemicals: Bromo- and nitro-substituted heterocyclic compounds are frequently used in

the development of herbicides and pesticides.[8] The title compound can serve as a

precursor for novel agrochemicals.

Functional Materials: The polar and hydrogen-bonding nature of the pyridone structure,

combined with the potential for derivatization, makes this molecule a candidate for the

synthesis of novel organic materials with applications in electronics or as ligands for metal

complexes.
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Caption: Role as a scaffold in a drug discovery workflow.

Conclusion
4-Bromo-2-hydroxy-3-nitropyridine is a molecule of significant synthetic potential,

characterized by a rich structural chemistry dominated by its pyridone tautomer. While direct

experimental data on its structure is limited, a robust understanding can be built from the well-

established principles of pyridine chemistry and analysis of analogous compounds. Its

strategically placed functional groups offer multiple handles for chemical modification,
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positioning it as a valuable and versatile building block for the synthesis of complex molecules

in drug discovery, agrochemicals, and materials science. This guide provides a foundational

framework for researchers to harness the synthetic utility of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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